5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate substituted phenylhydrazines with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then subjected to cyclization reactions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of starting materials, intermediate compounds, and final product purification. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and structural integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antinociceptive activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Exhibits neurotoxic potentials.
Uniqueness
5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14Cl3N3O |
---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-cyclopropyl-1-(2,4-dichlorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H14Cl3N3O/c20-12-3-1-11(2-4-12)18-15(19(26)24-14-6-7-14)10-23-25(18)17-8-5-13(21)9-16(17)22/h1-5,8-10,14H,6-7H2,(H,24,26) |
InChI Key |
VTPKTMUCIXPGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.